molecular formula C15H21Cl2NO2 B5720524 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide

Cat. No. B5720524
M. Wt: 318.2 g/mol
InChI Key: DCARTTXHCJIQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide, commonly known as 'Dicamba,' is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost. In recent years, there has been a growing interest in the scientific research application of Dicamba due to its potential to improve crop yields and reduce the use of other herbicides.

Mechanism of Action

Dicamba works by disrupting the growth of broadleaf weeds. It is absorbed by the leaves of the weed and translocated to the growing points, where it interferes with the plant's ability to produce certain amino acids. This results in the death of the weed.
Biochemical and Physiological Effects:
Dicamba has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and there is no evidence of accumulation in the environment. However, it can be toxic to aquatic organisms and should be used with caution near water sources.

Advantages and Limitations for Lab Experiments

Dicamba has several advantages for use in lab experiments. It is relatively inexpensive, readily available, and has a well-established mechanism of action. However, it can be difficult to control the concentration of Dicamba in the lab, and there is a risk of contamination if proper safety precautions are not taken.

Future Directions

There are several areas of future research for Dicamba. One area of interest is the development of new formulations that are more effective and have a lower risk of off-target movement. Another area of interest is the use of Dicamba in combination with other herbicides to improve weed control and reduce the risk of resistance. Additionally, there is a need for more research on the environmental impact of Dicamba and its potential to contaminate water sources.

Synthesis Methods

Dicamba is synthesized by reacting 2,4-dichlorophenol with isopropylamine to form 2-(2,4-dichlorophenoxy)-N-isopropylacetamide. This intermediate is then reacted with 2-methylpropylamine to form the final product, 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-2-methylpropyl)acetamide.

Scientific Research Applications

Dicamba has been extensively studied for its potential to improve crop yields and reduce the use of other herbicides. It is commonly used in combination with other herbicides to control a wide range of weeds, including glyphosate-resistant weeds. Dicamba has also been shown to be effective in controlling weeds in a variety of crops, including soybeans, cotton, and corn.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO2/c1-9(2)15(10(3)4)18-14(19)8-20-13-6-5-11(16)7-12(13)17/h5-7,9-10,15H,8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCARTTXHCJIQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2,4-dimethylpentan-3-yl)acetamide

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